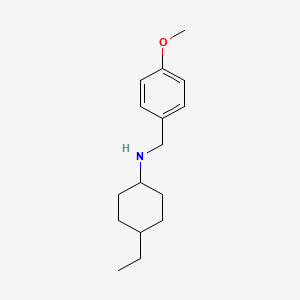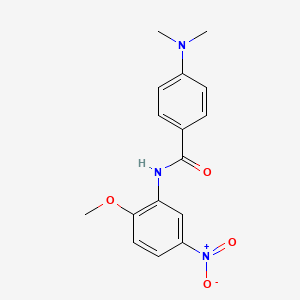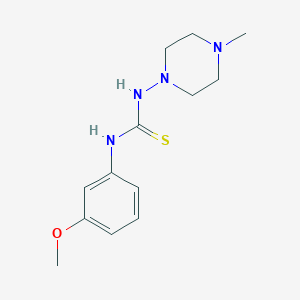![molecular formula C24H31N3O2 B5730472 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5730472.png)
2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide, also known as ACPA, is a compound that has gained attention in scientific research due to its potential therapeutic applications. ACPA is a piperazine derivative that has shown promising results in preclinical studies as an analgesic, anti-inflammatory, and anxiolytic agent.
作用機序
The exact mechanism of action of 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide is not fully understood, but it is believed to act on the endocannabinoid system. This compound is a selective agonist of the cannabinoid receptor type 1 (CB1), which is involved in pain modulation, inflammation, and anxiety. This compound has also been shown to inhibit the uptake of the endocannabinoid anandamide, which further enhances its analgesic and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to increase the levels of the endocannabinoid anandamide in the brain, which is involved in pain modulation and anxiety. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor, which is involved in the growth and survival of neurons.
実験室実験の利点と制限
2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide has several advantages for lab experiments. It is a selective agonist of CB1, which allows for specific targeting of the endocannabinoid system. It has also been shown to have low toxicity in animal models. However, this compound has limitations in terms of solubility and stability, which can affect its effectiveness in experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can complicate its use in experiments.
将来の方向性
There are several future directions for the study of 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide. One direction is to further investigate its potential therapeutic applications in pain management, inflammation, and anxiety disorders. Another direction is to explore the effects of this compound on other systems in the body, such as the immune system and the cardiovascular system. Additionally, the development of more stable and soluble derivatives of this compound could improve its effectiveness in experiments.
合成法
The synthesis of 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide involves the reaction of 4-acetylphenylhydrazine with 2,6-diethylphenylacetyl chloride in the presence of piperazine. The reaction yields this compound as a white crystalline solid with a melting point of 181-183°C. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide has been studied for its potential therapeutic applications in various fields of medicine, including pain management, inflammation, and anxiety disorders. This compound has shown to be effective in reducing pain in animal models of neuropathic and inflammatory pain. It has also shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has shown anxiolytic effects in animal models of anxiety disorders.
特性
IUPAC Name |
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,6-diethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-4-19-7-6-8-20(5-2)24(19)25-23(29)17-26-13-15-27(16-14-26)22-11-9-21(10-12-22)18(3)28/h6-12H,4-5,13-17H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRANTCDUEWIGTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5730410.png)

![3-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5730423.png)

![3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5730433.png)

![N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5730446.png)



![N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5730468.png)